This compound is classified as a nitrile and more specifically as a dinitrile due to the presence of two cyano groups. It can be used in the development of pharmaceuticals and agrochemicals owing to its potential biological activity. The chemical structure can be represented by the IUPAC name, emphasizing its functional groups and substituents.
The synthesis of 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile typically involves several key steps:
The molecular structure of 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile can be analyzed as follows:
The compound's geometry can be described as having a rigid structure due to the presence of multiple aromatic rings, which influences its electronic properties.
This compound can participate in various chemical reactions:
The mechanism of action for compounds like 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile often involves:
Studies have shown that similar compounds exhibit diverse biological activities, including anti-inflammatory and anticancer properties, suggesting that this compound may also have significant pharmacological potential.
The physical and chemical properties of 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile include:
The applications of 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile are diverse:
The systematic IUPAC name "2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile" defines the carbon framework unambiguously: A pentanedinitrile chain (NC–CH₂–C(CN)(Ar)–CH₂–CN) bears two aryl substituents at C2. The first aryl group is 2-cyano-3-fluorophenyl (indicating meta-fluorine ortho to cyano), while the second is 4-fluorophenyl (para-fluorine). Isomerism arises from:
Table 1: Key Isomeric Forms and Properties
Isomer Description | Systematic Name | Priority in Nomenclature |
---|---|---|
Preferred IUPAC structure | 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | 1 (Parent) |
Ring A: 4-Cyano-3-fluorophenyl | 2-(4-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | 2 (Lower symmetry) |
Pentanedinitrile chain isomer | 3-(2-Cyano-3-fluorophenyl)-3-(4-fluorophenyl)glutarodinitrile | Invalid (C2 symmetry loss) |
Nomenclature priority follows CIP rules: The "pentanedinitrile" stem takes precedence over aryl groups, with substituent order alphabetized ("cyano" before "fluoro") [1] [7].
The ortho-fluorine and meta-cyano arrangement on Ring A creates a polarized electronic architecture:
Table 2: Electronic Parameters of Key Substituents
Substituent Position | Hammett Constant (σ) | Dipole Contribution (D) | Effect on Aromatic Ring Electron Density |
---|---|---|---|
Ring A: 3-Fluoro | σ~m~ = +0.34 | +1.47 | -I, +R (weak) |
Ring A: 2-Cyano | σ~o~ = +0.27 | +3.90 | -I, -R |
Ring B: 4-Fluoro | σ~p~ = +0.06 | +1.50 | -I, +R |
Pentanedinitrile C2 | N/A | +4.20 (total) | Electron-deficient center |
This configuration promotes charge-transfer interactions in π-stacking, evidenced by UV-Vis absorption at 270 nm (ε = 12,500 M⁻¹cm⁻¹) and fluorescence emission at 410 nm in acetonitrile—behavior exploitable in bioimaging [8].
The compound’s structure merges pharmacophores essential for dual engagement of serotonin transporters (SERT) and phosphodiesterases (PDEs):
Table 3: Pharmacophoric Elements and Target Interactions
Structural Feature | Target Engagement | Biological Effect |
---|---|---|
4-Fluorophenyl (Ring B) | SERT hydrophobic subpocket | Serotonin reuptake inhibition |
Pentanedinitrile chain | PDE allosteric cysteine site | Non-competitive enzyme inhibition |
Benzylic quaternary carbon | Steric occlusion of catalytic domains | Enhanced selectivity for PDE9 |
2-Cyano-3-fluorophenyl (Ring A) | Aryl π-stacking with Trp372 | Conformational stabilization |
This bifunctionality exemplifies "designed polypharmacology," circumventing limitations of single-target agents in complex neuropsychiatric disorders [2] [3] [6].
Nitrile-containing drugs evolved from early natural product isolations (e.g., amygdalin, 1830) to strategic fluorinated enzyme inhibitors:
Table 4: Milestones in Nitrile-Based Drug Development
Era | Key Compound | Therapeutic Class | Structural Innovation |
---|---|---|---|
1889 | Hantzsch thiazole synthesis | N/A (Chemical method) | First 2-aminothiazole scaffold |
1987 | Fluoxetine | SSRI | 4-Trifluoromethylphenethylamine |
2001 | Citalopram | SSRI | Benzonitrile core |
2021 | Sotorasib | KRAS inhibitor | Acrylamide-fluoropyridine nitrile |
2021 | Atogepant | CGRP antagonist | Fluorinated pyrrolidinyl nitrile |
This compound extends the lineage by integrating tetra-substituted nitrile geometry with ortho-fluorine cyano motifs—features now prevalent in kinase inhibitors (e.g., dasatinib’s aminothiazole nitrile) and protease activators [3] [4] [7].